molecular formula C18H23N3O3 B416283 3-(2-Piperidin-1-yl-acetylamino)-1H-indole-2-carboxylic acid ethyl ester CAS No. 296263-91-7

3-(2-Piperidin-1-yl-acetylamino)-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B416283
CAS RN: 296263-91-7
M. Wt: 329.4g/mol
InChI Key: CUMOULPJLKYRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[1-oxo-2-(1-piperidinyl)ethyl]amino]-1H-indole-2-carboxylic acid ethyl ester is an indolyl carboxylic acid.

Scientific Research Applications

1. Analytical Chemistry and Chromatography

The use of indole derivatives in analytical chemistry, particularly in microscale preparations for chromatography, is well-documented. A study by Epstein and Cohen (1981) outlines a method for preparing the pentafluorobenzyl ester of an organic acid, indole-3-acetic acid, highlighting its application in gas chromatography and mass spectrometry. This research underscores the utility of indole derivatives in the precise detection and analysis of plant materials (Epstein & Cohen, 1981).

2. Organic Synthesis

Indole derivatives are also pivotal in organic synthesis. Zhong et al. (2014) developed an asymmetric synthesis of bisindole-piperidine-amino acid hybrids, showcasing the versatility of these compounds in creating complex organic molecules (Zhong et al., 2014). Similarly, Cucek and Verček (2008) explored the synthesis of various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, demonstrating their potential in generating diverse chemical structures (Cucek & Verček, 2008).

3. Medicinal Chemistry

In the realm of medicinal chemistry, indole derivatives show potential in drug development. Lin et al. (2022) detailed the synthesis of a deuterium-labeled CCR2 antagonist, which includes an indole derivative as a core component. This research indicates the significance of such compounds in the development of targeted therapies (Lin et al., 2022).

4. Antiviral Research

The exploration of indole derivatives in antiviral research is also notable. Ivashchenko et al. (2014) synthesized new ethyl esters of indole-3-carboxylic acids and examined their antiviral activities, emphasizing the potential of indole derivatives in combating viral infections (Ivashchenko et al., 2014).

5. Heterocyclic Chemistry

Indole derivatives have been utilized in the synthesis of various heterocyclic compounds. Research by Bialy and Gouda (2011) on the cyanoacylation of tetrahydrobenzothiophene-3-carboxylate ethyl ester with indole derivatives highlights their role in expanding the diversity of heterocyclic chemistry (Bialy & Gouda, 2011).

properties

CAS RN

296263-91-7

Product Name

3-(2-Piperidin-1-yl-acetylamino)-1H-indole-2-carboxylic acid ethyl ester

Molecular Formula

C18H23N3O3

Molecular Weight

329.4g/mol

IUPAC Name

ethyl 3-[(2-piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-2-24-18(23)17-16(13-8-4-5-9-14(13)19-17)20-15(22)12-21-10-6-3-7-11-21/h4-5,8-9,19H,2-3,6-7,10-12H2,1H3,(H,20,22)

InChI Key

CUMOULPJLKYRTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CN3CCCCC3

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CN3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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